molecular formula C8H7BrF2O2S B6193974 1-bromo-4-(2,2-difluoroethanesulfonyl)benzene CAS No. 1781011-17-3

1-bromo-4-(2,2-difluoroethanesulfonyl)benzene

Cat. No.: B6193974
CAS No.: 1781011-17-3
M. Wt: 285.1
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Description

1-bromo-4-(2,2-difluoroethanesulfonyl)benzene, also known as this compound, is an organic compound with the molecular formula C8H7BrF2O2S. This compound is characterized by the presence of a bromine atom and a difluoroethanesulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-(2,2-difluoroethanesulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2,2-difluoroethanesulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature and time .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(2,2-difluoroethanesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). Reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoroethanesulfonyl group intact .

Scientific Research Applications

1-bromo-4-(2,2-difluoroethanesulfonyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-(2,2-difluoroethanesulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4-(trifluoromethyl)benzene
  • 1-bromo-4-(methylsulfonyl)benzene
  • 1-bromo-4-(ethylsulfonyl)benzene

Uniqueness

Compared to similar compounds, 1-bromo-4-(2,2-difluoroethanesulfonyl)benzene is unique due to the presence of the difluoroethanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and makes it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

1781011-17-3

Molecular Formula

C8H7BrF2O2S

Molecular Weight

285.1

Purity

95

Origin of Product

United States

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